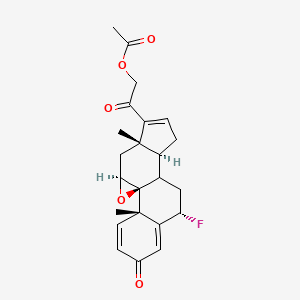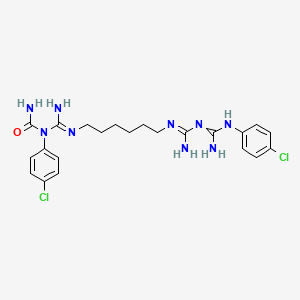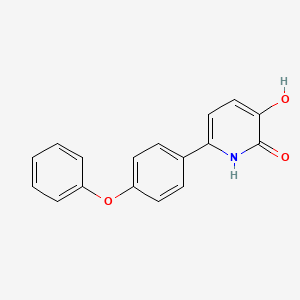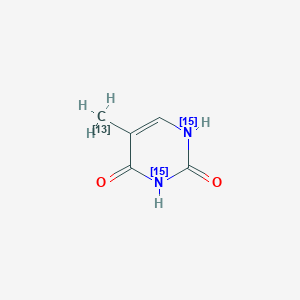
(6a,9b,11b)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-pregna-1,4,16-triene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6a,9b,11b)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-pregna-1,4,16-triene-3,20-dione is a synthetic steroidal compound It is characterized by its complex structure, which includes an epoxy group, a fluoro substituent, and an acetyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6a,9b,11b)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-pregna-1,4,16-triene-3,20-dione typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Introduction of the Fluoro Group: This can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Epoxidation: The formation of the epoxy group is usually carried out using peracids like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of large-scale reactors, efficient purification techniques such as chromatography, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the steroidal backbone, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiols or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(6a,9b,11b)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-pregna-1,4,16-triene-3,20-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex steroidal compounds.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical studies.
Wirkmechanismus
The mechanism of action of (6a,9b,11b)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-pregna-1,4,16-triene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This can lead to anti-inflammatory and immunosuppressive effects, among others.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dexamethasone: A synthetic steroid with potent anti-inflammatory effects.
Betamethasone: Another synthetic steroid used for its anti-inflammatory and immunosuppressive properties.
Fluocinolone acetonide: A corticosteroid used in dermatology.
Uniqueness
(6a,9b,11b)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-pregna-1,4,16-triene-3,20-dione is unique due to its specific structural features, such as the epoxy group and the fluoro substituent, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C23H25FO5 |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
[2-[(1S,2S,8S,11S,15S,17S)-8-fluoro-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-14-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H25FO5/c1-12(25)28-11-19(27)15-5-4-14-16-9-18(24)17-8-13(26)6-7-22(17,3)23(16)20(29-23)10-21(14,15)2/h5-8,14,16,18,20H,4,9-11H2,1-3H3/t14-,16?,18-,20-,21-,22-,23+/m0/s1 |
InChI-Schlüssel |
BJOXAEQUGXVKND-JMBAEHGISA-N |
Isomerische SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@H]3[C@@]4(C2C[C@@H](C5=CC(=O)C=C[C@@]54C)F)O3)C |
Kanonische SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC3C4(C2CC(C5=CC(=O)C=CC54C)F)O3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13842245.png)
![tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate](/img/structure/B13842249.png)
![rel-(1R,2R)-3-Oxo-2-[(2Z)-5-(sulfooxy)-2-penten-1-yl]cyclopentaneacetic Acid (relative) Sodium Salt](/img/structure/B13842252.png)
![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B13842260.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13842265.png)


![1-[3-(Benzyloxy)propyl]-5-bromoindoline](/img/structure/B13842290.png)
![2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B13842292.png)

![2-[(4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methylamino]propanoic acid](/img/structure/B13842305.png)

![N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B13842316.png)

